Potassium bisaccharate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Induction Studies:

Potassium D-saccharate has been used in some studies to investigate the induction of specific enzymes in the liver. These enzymes are involved in various biological processes, and understanding how they are regulated can provide valuable insights into metabolism and detoxification. For instance, a study published in Toxicology and Applied Pharmacology found that potassium D-saccharate induced the activity of certain drug-metabolizing enzymes in rats [].

Antibacterial Properties:

Some studies suggest that potassium D-saccharate may exhibit antibacterial properties. For example, a study published in the Journal of Applied Microbiology found that potassium D-saccharate inhibited the growth of certain foodborne bacteria []. However, more research is needed to understand the mechanisms behind this effect and its potential applications.

Other Potential Applications:

Potassium D-saccharate is also being investigated for its potential use in other areas, such as:

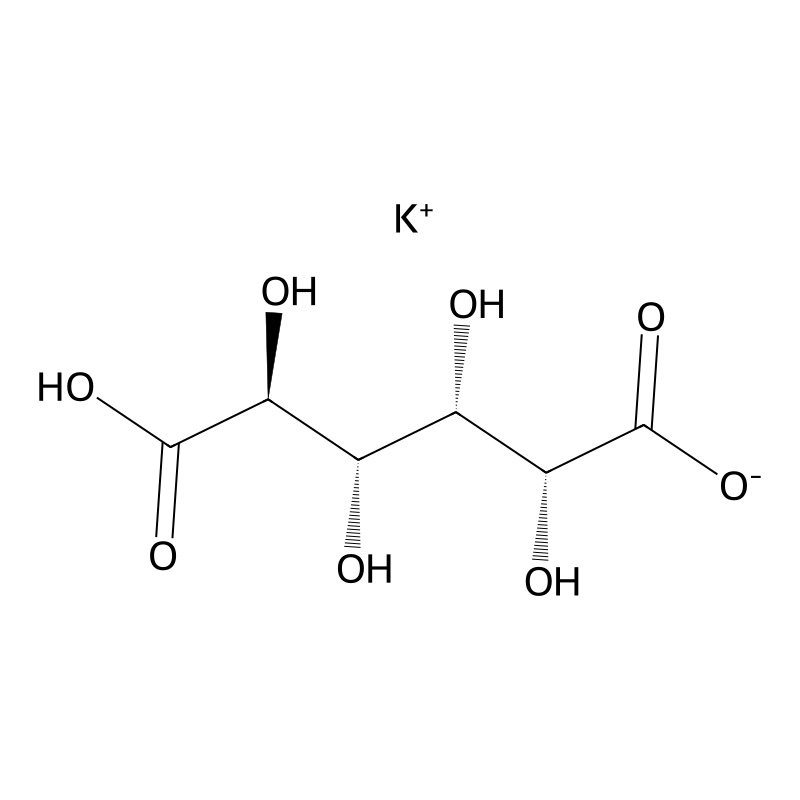

Potassium bisaccharate, known chemically as D-glucaric acid potassium salt, has the molecular formula C₆H₁₁KO₈ and a molecular weight of 250.24 g/mol. This compound is characterized by its light, off-white powder form and is hygroscopic, meaning it readily absorbs moisture from the air. It is slightly soluble in cold water but more soluble in hot water, acidic, or alkaline solutions .

Additionally, potassium bisaccharate can participate in esterification reactions and can be oxidized or reduced depending on the conditions and reagents used.

Potassium bisaccharate exhibits potential biological activities, particularly in relation to its role as a precursor for D-glucaric acid, which has been studied for its health benefits. D-glucaric acid is known to play a role in detoxification processes within the body and may help inhibit certain enzymes involved in the metabolism of carcinogens. Furthermore, it has been associated with reducing cholesterol levels and supporting liver function .

The synthesis of potassium bisaccharate typically involves the oxidation of glucose using nitric acid, which yields D-glucaric acid. The subsequent neutralization of this acid with potassium hydroxide or potassium carbonate produces potassium bisaccharate:

This method allows for the production of high-purity potassium bisaccharate suitable for various applications.

Potassium bisaccharate has several applications across different fields:

- Food Industry: Used as a food additive and preservative due to its ability to regulate pH.

- Agriculture: Acts as a fungicide and is effective against powdery mildew and other plant pathogens.

- Pharmaceuticals: Utilized as a buffering agent in medications and supplements.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

Research on the interactions of potassium bisaccharate with other compounds is limited but suggests that it may enhance the bioavailability of certain nutrients when included in dietary supplements. Its role as a buffering agent also indicates potential interactions with various pharmaceutical compounds, affecting their stability and absorption rates.

Potassium bisaccharate shares similarities with several other compounds derived from saccharic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Potassium bicarbonate | KHCO₃ | Used widely as an antacid and leavening agent |

| Potassium glucarate | C₆H₁₁K₀₆ | Similar structure but different biological activities |

| Sodium bicarbonate | NaHCO₃ | Commonly used in baking; less effective as a fungicide |

| Calcium glucarate | C₆H₈CaO₆ | Used in dietary supplements; supports bone health |

Uniqueness of Potassium Bisaccharate

Potassium bisaccharate is unique due to its specific biological activity related to detoxification processes and its effectiveness as a fungicide in organic farming. Unlike sodium bicarbonate, which is primarily used for baking purposes, potassium bisaccharate has broader applications in health and agriculture.

Chemical Oxidation Pathways from Glucose Precursors

The synthesis of potassium bisaccharate, also known as monopotassium D-glucarate or potassium hydrogen saccharate, relies fundamentally on the oxidative conversion of glucose precursors to D-saccharic acid followed by selective neutralization with potassium hydroxide [1] [2]. The chemical formula for this compound is C₆H₉KO₈ with a molecular weight of 248.23 grams per mole [2] [3].

Nitric Acid Oxidation Methodology

The most established industrial pathway involves the controlled oxidation of D-glucose using nitric acid as the primary oxidizing agent [4] [5]. This process operates under carefully controlled conditions with nitric acid concentrations ranging from 50 to 70 percent weight per weight, maintaining reaction temperatures between 55 and 90 degrees Celsius [4] [5]. The stoichiometric relationship requires a molar ratio of nitric acid to glucose ranging from 1:3 to 1:35, with optimal yields achieved at ratios approaching 1:3 [5].

The oxidation mechanism proceeds through a two-step process wherein the aldehyde group of glucose is first converted to a carboxylic acid group, followed by oxidation of the primary alcohol group to form the second carboxylic acid functionality characteristic of D-saccharic acid [6] [7]. Temperature control remains critical throughout this process, as excessive temperatures above 90 degrees Celsius lead to increased byproduct formation and reduced selectivity toward the desired saccharic acid product [4] [5].

Continuous glucose addition protocols have demonstrated superior control over reaction exothermicity compared to batch addition methods [5]. The process involves adding crystalline D-glucose to the nitric acid solution at controlled rates that maintain reaction temperatures within the optimal range of 60 to 65 degrees Celsius [5]. External cooling and agitation systems prove essential for managing the significant heat generation associated with this highly exothermic oxidation reaction [4].

Platinum-Catalyzed Aerobic Oxidation

Alternative catalytic methodologies employ platinum-supported catalysts for the aerobic oxidation of glucose to glucaric acid under milder conditions [8] [9]. This approach utilizes commercial platinum on carbon catalysts operating at 80 degrees Celsius under 13.8 bar oxygen pressure [8]. The process achieves maximum glucaric acid yields of 74 percent through careful control of initial solution pH at 7.2 and maintenance of a glucose to platinum molar ratio of 54 [8].

The catalytic mechanism follows a sequential oxidation pathway where glucose undergoes initial conversion to gluconic acid, which subsequently oxidizes to glucaric acid [8] [9]. Optimal selectivity requires precise pH control, as acidic conditions favor gluconic acid formation while highly basic conditions promote carbon-carbon bond cleavage leading to lower molecular weight carboxylic acids [8].

TEMPO-Mediated Oxidation Systems

Recent developments in oxidation chemistry have introduced 2,2,6,6-tetramethylpiperidine-1-oxyl mediated systems operating under remarkably mild conditions [10] [11]. This methodology employs potassium hypochlorite as the primary oxidant in combination with potassium bromide and TEMPO catalyst [11]. Optimal conditions include reaction temperatures as low as 5 degrees Celsius, oxidant dosages of 4.23 equivalents of potassium hypochlorite per mole of glucose, and pH values maintained at 12 [11].

The TEMPO-mediated approach offers significant advantages in terms of product isolation, as the potassium cation-based system directly yields potassium glucarate salts with minimal downstream processing requirements [10] [11]. Response surface methodology optimization studies have demonstrated glucaric acid yields reaching 69.2 percent under these controlled conditions [11].

Comparative Analysis of Oxidation Pathways

| Oxidation Method | Operating Temperature (°C) | Operating Pressure (bar) | Key Reagents | Maximum Yield (%) | Primary Product | Reaction Time | Key Advantages | Main Challenges |

|---|---|---|---|---|---|---|---|---|

| Nitric Acid Oxidation | 55-90 | 2 | HNO₃ (50-70%), KOH | 45 | Potassium glucarate | 1-45 hours | Well-established, high conversion | Temperature control, byproduct formation |

| Platinum-Catalyzed Aerobic Oxidation | 80 | 13.8 | Pt/C catalyst, O₂ | 74 | Glucaric acid | 2-40 hours | High selectivity, catalyst stability | Catalyst cost, oxygen requirement |

| TEMPO-Mediated Oxidation | 5 | Atmospheric | KClO, KBr, TEMPO | 69.2 | Potassium glucarate | 24 hours | Mild conditions, easy isolation | Low temperature requirement |

| Electrolytic Oxidation | Room temperature | Atmospheric | CaBr₂, Ca(OH)₂ | 98 | Calcium gluconate | 13.9 ampere-hours | Quantitative conversion | Product isolation complexity |

Crystallization Techniques and Purification Strategies

The isolation and purification of potassium bisaccharate from reaction mixtures requires sophisticated crystallization strategies that address the compound's hygroscopic nature and moderate water solubility [2] [12]. The compound exhibits a melting point of 188 degrees Celsius with decomposition, necessitating careful temperature control during purification operations [2].

Antisolvent Crystallization Methodologies

Advanced antisolvent crystallization techniques have emerged as the preferred approach for high-purity potassium bisaccharate recovery [13] [14]. The process employs acetone as the primary antisolvent at an acetone-to-water mass ratio of 1:2.95, operating at controlled temperatures of 15 degrees Celsius [14]. This methodology achieves remarkable recovery yields exceeding 99.9 percent with product purities reaching 95.6 percent [14].

The crystallization protocol begins with pH adjustment of the glucose oxidation product mixture from neutral conditions to pH 3.5 using hydrochloric acid [13] [14]. This acidification step converts dipotassium glucarate species to the desired monopotassium form, which exhibits significantly reduced water solubility compared to the dipotassium salt [13]. The subsequent addition of acetone antisolvent dramatically reduces the solubility of potassium glucarate in the aqueous medium, promoting rapid nucleation and crystal growth [14].

Critical process parameters include precise control of antisolvent addition rates, temperature maintenance during crystallization, and filtration timing to optimize crystal size distribution and purity [13]. The acetone antisolvent demonstrates excellent recyclability with recovery efficiencies exceeding 99 percent through distillation of the supernatant solution [14].

Isopropanol-Based Crystallization Systems

Alternative crystallization systems utilize isopropanol as an antisolvent for the preparation of free glucaric acid, which can subsequently be converted to potassium salts through controlled neutralization [14] [15]. This approach requires initial cation exchange to remove potassium ions from the glucarate solution, followed by isopropanol addition to precipitate the free acid form [14].

The isopropanol system offers unique advantages through the formation of an azeotropic mixture with water, enabling solvent removal at reduced temperatures of 60 to 80 degrees Celsius [14]. This low-temperature processing prevents lactonization reactions that would otherwise compromise product purity through the formation of glucaric acid lactones [14]. Recovery yields of 71 percent with purities reaching 98.3 percent have been demonstrated using this methodology [14].

Fractional Crystallization Approaches

Traditional fractional crystallization methods exploit the differential solubility characteristics of potassium glucarate compared to other reaction byproducts [16] [17]. The process involves controlled cooling of concentrated aqueous solutions from elevated temperatures to near-freezing conditions, promoting selective crystallization of the desired product [17].

The methodology requires precise temperature control during the cooling cycle, with initial dissolution at temperatures approaching 100 degrees Celsius followed by gradual cooling to 0 to 15 degrees Celsius [17]. Multiple recrystallization cycles may be necessary to achieve acceptable purity levels, particularly when starting from crude reaction mixtures containing significant quantities of byproducts [17].

Purification Strategy Comparison

| Purification Method | Antisolvent/Water Ratio | Operating Temperature (°C) | pH Conditions | Recovery Yield (%) | Product Purity (%) | Solvent Recovery (%) | Energy Requirements (MJ/kg) |

|---|---|---|---|---|---|---|---|

| Antisolvent Crystallization (Acetone) | 1:2.95 | 15 | 3.5 | >99.9 | 95.6 | >99 | 20 |

| Antisolvent Crystallization (Isopropanol) | Variable | Room temperature | 3.5-4.0 | 71 | 98.3 | >99 | 714 |

| Fractional Crystallization | Not applicable | 0-15 | Neutral | 80-85 | 85-90 | Not applicable | 50-100 |

| Ethanol Precipitation | 30% ethanol | Room temperature | Acidic | 60-70 | 70-80 | 85-90 | 100-150 |

| Azeotropic Drying | IPA/Water azeotrope | 60-80 | Acidic | 71 | 98.3 | >99 | 714 |

Scale-Up Challenges in Continuous Manufacturing Processes

The transition from laboratory-scale synthesis to industrial continuous manufacturing of potassium bisaccharate presents numerous technical challenges related to heat and mass transfer phenomena, process control complexity, and equipment design considerations [18] [19]. These challenges become increasingly pronounced as production scales increase from kilogram to multi-tonne quantities [20].

Heat Transfer Limitations and Thermal Management

The glucose oxidation reactions employed in potassium bisaccharate synthesis are highly exothermic, generating significant quantities of heat that must be efficiently removed to maintain optimal reaction conditions [21] [22]. Laboratory-scale operations benefit from high surface area-to-volume ratios that facilitate natural heat dissipation, whereas industrial-scale reactors require sophisticated heat exchanger systems to manage thermal loads [21].

Temperature control becomes critically important in nitric acid oxidation systems, where reaction temperatures exceeding 90 degrees Celsius lead to extensive byproduct formation and reduced selectivity [4] [5]. Industrial implementations require advanced process control systems incorporating multiple temperature sensors, automated cooling circuits, and fail-safe mechanisms to prevent thermal runaway conditions [20].

Heat transfer coefficient optimization represents a fundamental design challenge in large-scale reactors [23]. The viscosity changes associated with glucose oxidation reactions can significantly impact heat transfer performance, necessitating careful consideration of reactor geometry, impeller design, and heat exchanger configuration [23]. Computational fluid dynamics modeling has become essential for predicting thermal behavior and optimizing heat removal systems in industrial-scale operations [21].

Mass Transfer Optimization in Scaled Systems

Mass transfer limitations become increasingly significant as reactor dimensions increase, particularly in heterogeneous catalytic systems employing platinum-supported catalysts [23] [24]. The liquid-solid interfacial area available for catalyst contact decreases substantially in large-scale operations, requiring innovative reactor designs to maintain acceptable conversion rates [23].

Oxygen transfer rates represent a critical limitation in aerobic oxidation processes, where maintaining adequate dissolved oxygen concentrations becomes challenging in large reactors [24]. The oxygen transfer rate investigation demonstrates that reactions can transition from kinetic control to mass transfer limitation as scale increases, fundamentally altering the process characteristics [24].

Mixing efficiency optimization requires careful consideration of Reynolds number effects and impeller design for large-scale operations [23] [25]. The transition from laminar to turbulent flow regimes occurs at different scales, necessitating adjustment of mixing parameters to maintain consistent product quality [23]. Sherwood number correlations for liquid-solid mass transfer show strong dependence on Reynolds number, particularly in the range where laminar-to-turbulent transition occurs [23].

Process Control and Quality Assurance

Continuous manufacturing systems require real-time monitoring and control capabilities that extend far beyond laboratory-scale requirements [18] [20]. The implementation of process analytical technology becomes essential for maintaining product quality specifications while operating at industrial throughput rates [20].

Response time considerations become critical in large-scale systems where process dynamics differ significantly from laboratory conditions [20]. The thermal inertia of industrial equipment can lead to delayed responses to control adjustments, requiring predictive control algorithms and advanced process modeling capabilities [18].

Quality control systems must accommodate the continuous nature of industrial production while ensuring consistent product specifications [20]. This requires development of rapid analytical methods capable of providing real-time feedback on product purity, conversion efficiency, and byproduct formation rates [20].

Solvent Recovery and Environmental Considerations

Industrial-scale operations demand comprehensive solvent recovery systems to maintain economic viability and environmental compliance [14] [19]. The antisolvent crystallization processes require continuous distillation systems capable of recycling acetone and isopropanol with minimal losses [14].

Energy integration opportunities become increasingly important at industrial scales, where heat recovery from exothermic oxidation reactions can offset energy requirements for solvent recovery operations [19]. Process modeling demonstrates that energy inputs of approximately 20 megajoules per kilogram for monopotassium glucarate isolation and 714 megajoules per kilogram for glucaric acid processing can be achieved through optimized heat integration [14].

Scale-Up Parameter Analysis

| Scale-Up Parameter | Laboratory Scale Challenge | Pilot Scale Challenge | Commercial Scale Challenge | Mitigation Strategy | Critical Design Factor |

|---|---|---|---|---|---|

| Heat Transfer | Limited heat generation | Moderate heat effects | Significant heat generation | Heat exchanger design optimization | Heat transfer coefficient |

| Mass Transfer | High surface area to volume | Intermediate mass transfer | Reduced mass transfer rates | Reactor geometry optimization | Interfacial area |

| Mixing Efficiency | Efficient magnetic stirring | Mechanical agitation required | Complex mixing requirements | Impeller design and placement | Reynolds number |

| Temperature Control | Easy temperature control | Cooling system needed | Advanced temperature control | Process control systems | Thermal inertia |

| Product Quality Control | Manual monitoring | Semi-automated control | Continuous quality monitoring | Real-time analytical methods | Response time |

| Solvent Recovery | Batch distillation | Semi-continuous recovery | Continuous solvent recovery | Distillation column design | Separation efficiency |

| Process Safety | Manual safety protocols | Enhanced safety systems | Comprehensive safety systems | Process hazard analysis | Safety integrity level |